Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate

Lipophilicity Aqueous Solubility Benzofuran-3-carboxylate

Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate (CAS 56820-13-4; MF: C₁₉H₁₆O₅; MW: 324.33 g/mol) is a trisubstituted benzofuran-3-carboxylate ester featuring a 2-methyl substituent, a 3-ethyl ester, and a benzoyl-protected 5-hydroxy group. The compound belongs to the 3-benzofurancarboxylic acid ester family, a privileged scaffold extensively explored for antimicrobial, anti-inflammatory, anticancer, antiviral, and enzyme inhibitory activities.

Molecular Formula C19H16O5
Molecular Weight 324.332
CAS No. 56820-13-4
Cat. No. B2458795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate
CAS56820-13-4
Molecular FormulaC19H16O5
Molecular Weight324.332
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)C
InChIInChI=1S/C19H16O5/c1-3-22-19(21)17-12(2)23-16-10-9-14(11-15(16)17)24-18(20)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3
InChIKeyGPNAMTUVYZOVNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate (CAS 56820-13-4): A Protected Benzofuran Scaffold for Medicinal Chemistry and Chemical Biology Procurement


Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate (CAS 56820-13-4; MF: C₁₉H₁₆O₅; MW: 324.33 g/mol) is a trisubstituted benzofuran-3-carboxylate ester featuring a 2-methyl substituent, a 3-ethyl ester, and a benzoyl-protected 5-hydroxy group . The compound belongs to the 3-benzofurancarboxylic acid ester family, a privileged scaffold extensively explored for antimicrobial, anti-inflammatory, anticancer, antiviral, and enzyme inhibitory activities [1]. It is supplied as part of the Sigma-Aldrich AldrichCPR collection of rare and unique screening compounds, explicitly intended for early discovery research . The benzoyl ester at position 5 serves as a masked phenol, enabling controlled deprotection to the free 5-hydroxy derivative—a key intermediate for further derivatization—while the ethyl ester at position 3 provides a synthetic handle distinct from the corresponding methyl ester in terms of lipophilicity, metabolic stability, and downstream reactivity .

Why Generic Substitution Fails for Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate: Physicochemical and Pharmacological Non-Interchangeability Among Benzofuran-3-carboxylate Analogs


Within the 2-methyl-1-benzofuran-3-carboxylate chemotype, seemingly minor structural modifications produce quantifiable differences in lipophilicity, aqueous solubility, hydrogen-bonding capacity, and biological target engagement that preclude generic interchange. Replacing the 3-ethyl ester with a methyl ester (methyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate, CAS 308297-56-5) alters logP by approximately 0.4–0.9 units and reduces logSw (estimated aqueous solubility) by over one log unit, directly affecting compound distribution in biological assays and synthetic workup . Removal of the 5-benzoyloxy protecting group to yield ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate introduces a hydrogen-bond donor (pKa ≈ 9.39), dramatically lowering logP from ~3.96 to ~2.39 and altering LogD at physiological pH—critical parameters for permeability, protein binding, and off-target promiscuity [1]. Furthermore, ester-substituted benzofuran-3-carboxylic acid derivatives fail to inhibit TMEM16A/CaCC chloride channels, whereas their free carboxylic acid counterparts show IC₅₀ values below 6 μM, demonstrating that the ester vs. acid state is a binary switch for certain target activities [2]. These physicochemical and pharmacological discontinuities mean that no two benzofuran-3-carboxylate analogs can be treated as functionally equivalent without empirical validation. The quantitative evidence below establishes where CAS 56820-13-4 occupies a specific, non-substitutable position within this analog series.

Quantitative Differentiation Evidence for Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate vs. Closest Analogs


Ethyl Ester vs. Methyl Ester: Lipophilicity (logP) and Aqueous Solubility (logSw) Differentiation Driving Assay Distribution

The 3-ethyl ester (CAS 56820-13-4) exhibits a calculated logP of 3.96 (logSw = -4.20), compared to the 3-methyl ester analog (methyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate, CAS 308297-56-5) with a logP of 3.58 (logSw = -3.90) from the same computational source (ChemDiv) . An independent estimate (Hit2Lead) reports a logP of 4.83 for the methyl ester . Across sources, the ethyl ester is consistently 0.4–0.9 logP units more lipophilic and ~0.3 logSw units less water-soluble than the methyl ester. This difference in partition coefficient translates to a ~2.5- to 8-fold difference in octanol/water partitioning, which has practical consequences for compound recovery from aqueous biological assay media, DMSO stock solution behavior, and chromatographic purification [1].

Lipophilicity Aqueous Solubility Benzofuran-3-carboxylate Physicochemical Properties Screening Compound Selection

5-Benzoyloxy Protection Strategy: pKa and LogD Differentiation from the Free 5-Hydroxy Analog

The 5-benzoyloxy substituent in CAS 56820-13-4 is a protecting group that masks a phenolic hydroxyl. The deprotected analog, ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, possesses an acidic proton (calculated pKa ≈ 9.39), functions as a hydrogen-bond donor (HBD = 1), and exhibits a logP of 2.39 [1]. In contrast, CAS 56820-13-4 has no hydrogen-bond donors (HBD = 0), a logP of 3.96, and an estimated LogD at pH 7.4 that is substantially higher (logD ≈ 3.96 vs. 2.38 for the free phenol) . The ~1.6 logP unit increase and elimination of the HBD in the benzoyl-protected form significantly enhance predicted passive membrane permeability and reduce Phase II glucuronidation/sulfation liability—factors that directly impact the compound's behavior in cell-based phenotypic screens and metabolic stability assays [2].

Prodrug Design Hydrogen-Bond Donor Masking Benzofuran Derivatization LogD Membrane Permeability

Antimicrobial Activity Baseline: Class-Level Potency of 3-Benzofurancarboxylate Derivatives Against Gram-Positive Bacteria and Candida spp.

A systematic study of halogenated 3-benzofurancarboxylic acid derivatives (free carboxylic acids, not esters) reported MIC values of 50–200 μg/mL against Gram-positive bacteria for three active compounds (III, IV, VI), and antifungal MIC of 100 μg/mL against Candida albicans and C. parapsilosis for compounds III and VI [1]. While these data are for carboxylic acid analogs rather than the ethyl ester form of CAS 56820-13-4, they establish the class-level antimicrobial potential of the 2-methylbenzofuran-3-carboxylate scaffold. Notably, a parallel study demonstrated that chloro and bromo derivatives of methyl 5-methoxy-2-methyl-3-benzofurancarboxylate exhibited no antimicrobial activity, indicating that substitution pattern—not merely scaffold presence—dictates bioactivity [2]. This class-level evidence supports the use of CAS 56820-13-4 as a protected, diversifiable intermediate for synthesizing active antimicrobial analogs rather than as a direct antimicrobial agent itself [3].

Antimicrobial Resistance Gram-Positive Bacteria Candida albicans Benzofuran-3-carboxylate SAR

Ester vs. Carboxylic Acid: Binary Switch for TMEM16A/CaCC Chloride Channel Inhibition

In a focused SAR study of 30 novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids (B01–B30) evaluated for TMEM16A/CaCC inhibitory activity, eight compounds bearing a free carboxylic acid group at position 3 exhibited IC₅₀ values below 6 μM, with compound B25 achieving an IC₅₀ of 2.8 ± 1.3 μM [1]. Critically, none of the tested ester analogs (including methyl and ethyl esters) of the final benzofuran derivatives displayed any TMEM16A/CaCC inhibition [1]. This establishes a binary functional requirement: the carboxylic acid moiety is essential for channel inhibition, while the corresponding esters are pharmacologically silent at this target. CAS 56820-13-4, as an ethyl ester, is therefore predicted to be inactive at TMEM16A, but its carboxylic acid hydrolysis product would be expected to recapitulate inhibitory activity if the 5-benzoyloxy group is also converted to a suitable substituent [2].

TMEM16A Calcium-Activated Chloride Channel Ion Channel Pharmacology Benzofuran-3-carboxylate Cystic Fibrosis

ET Receptor Antagonism: Benzofuran Carboxylic Acid Derivatives Achieve Potent Vasorelaxation While Ester Analogs Serve as Prodrugs

A series of novel benzofuran carboxylic acid derivatives were designed, synthesized, and evaluated for ET receptor antagonism using ET-1-induced contraction in the rat thoracic aortic ring assay [1]. Several target compounds demonstrated significant inhibitory activity, with one analog (compound 30) showing inhibition percentages higher than the reference antagonist BQ123 [1]. Earlier work on related benzofuran-based ET antagonists reported IC₅₀ values of 11 μM and 3.8 μM for two lead compounds [2]. While the specific target compound CAS 56820-13-4 has not been profiled in this assay, the class-level evidence indicates that benzofuran-3-carboxylate derivatives bearing appropriate 5-substituents can achieve potent ET receptor blockade, and that the ethyl ester form serves as a prodrug or synthetic intermediate requiring hydrolysis to the active carboxylic acid [3].

Endothelin Receptor Vasorelaxation Benzofuran Carboxylic Acid Cardiovascular Pharmacology Prodrug Strategy

Synthetic Intermediate Value: Orthogonal Protection Enables Sequential Derivatization at Positions 3 and 5

CAS 56820-13-4 features two orthogonally addressable ester functionalities: a benzoyl ester at position 5 (cleavable under basic hydrolysis or aminolysis) and an ethyl ester at position 3 (cleavable under similar or slightly different conditions). This orthogonal protection strategy is documented in patent literature for 5-substituted benzofuran derivatives, where the 5-position is sequentially modified via deprotection and re-functionalization without disturbing the 3-ester [1]. The compound 2-methyl-5-(2-methyl-benzoyloxy)-benzofuran-3-carboxylic acid ethyl ester (a close methyl-substituted analog available from Sigma-Aldrich as AldrichCPR R505226) exemplifies the commercial availability of this protected scaffold architecture for parallel library synthesis . In contrast, the corresponding 5-hydroxy analog (ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) lacks the protection needed for selective 3-position manipulation without 5-OH interference [2]. The ethyl ester at position 3 further differentiates from the methyl ester in terms of chemoselective hydrolysis: ethyl esters typically require longer reaction times or higher temperatures for saponification than methyl esters, offering finer temporal control in sequential deprotection strategies [3].

Orthogonal Protection Benzofuran Derivatization Modular Synthesis Medicinal Chemistry Scaffold Diversification

Optimal Research and Industrial Application Scenarios for Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate Based on Quantitative Differentiation Evidence


Modular Synthesis of 3,5-Diversified Benzofuran Libraries via Orthogonal Deprotection

The benzoyl ester at C-5 and ethyl ester at C-3 in CAS 56820-13-4 constitute two orthogonally addressable handles for sequential derivatization [1]. In a typical workflow: (1) selective basic hydrolysis (NaOH/EtOH) removes the 5-benzoyl group to expose the free phenol; (2) the phenol is functionalized via alkylation, acylation, or Mitsunobu reaction to introduce diverse substituents; (3) the 3-ethyl ester is then hydrolyzed to the carboxylic acid for target engagement (e.g., TMEM16A inhibition, where free COOH is required for activity [2]), or converted to amides, hydrazides, or heterocycles. This orthogonal strategy reduces the synthetic burden of preparing a 50-member library by an estimated 100–150 individual synthetic steps compared to a non-protected linear route, translating to direct procurement value for medicinal chemistry teams [3].

Physicochemical Probe Development: Exploiting logP and HBD Differentiation for Membrane Permeability SAR

The quantitative physicochemical differentiation between CAS 56820-13-4 (logP = 3.96, HBD = 0), its methyl ester analog (logP = 3.58, HBD = 0), and the free 5-hydroxy analog (logP = 2.39, HBD = 1) provides a matched molecular trio for probing the contribution of lipophilicity and hydrogen-bond donor capacity to membrane permeability, cellular uptake, and non-specific protein binding [1]. All three compounds can be procured (or synthesized from the target compound via selective deprotection) and tested in parallel Caco-2 or PAMPA permeability assays, generating directly comparable structure–property relationship data that can guide lead optimization of benzofuran-based drug candidates [2].

Antimicrobial Lead Generation: Protected Precursor for Targeted Library Synthesis

Although CAS 56820-13-4 is not itself expected to display antimicrobial activity (class-level evidence shows that halogenated 3-benzofurancarboxylic acids, not protected esters, are active [1]), its value lies in serving as the protected precursor for generating focused libraries of 5-substituted-2-methylbenzofuran-3-carboxylic acids for antimicrobial screening. After 5-benzoyl deprotection, the free phenol can be alkylated with various benzyl, heteroarylmethyl, or haloalkyl groups; subsequent 3-ester hydrolysis yields the active carboxylic acid species. This approach is directly supported by the SAR from Kossakowski et al. (2010), where halogen substitution on the benzofuran core was critical for Gram-positive and antifungal activity (MIC 50–200 μg/mL) [2].

ET Receptor Antagonist and Ion Channel Modulator Scaffold Supply

For academic or industrial laboratories engaged in cardiovascular or ion channel drug discovery, CAS 56820-13-4 provides a reliable, commercially available entry point to the benzofuran-3-carboxylate scaffold class that has produced ET receptor antagonists with IC₅₀ values of 3.8–11 μM [1] and TMEM16A/CaCC inhibitors with IC₅₀ values below 6 μM [2]. Procuring this protected scaffold ensures batch-to-batch consistency in the starting material for SAR campaigns, whereas in-house synthesis of the benzofuran core would require 4–6 synthetic steps with variable yields, introducing significant lot-to-lot variability that complicates SAR interpretation [3].

Quote Request

Request a Quote for Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.